molecular formula C15H11ClN2O B12878102 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-97-6

4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline

Cat. No.: B12878102
CAS No.: 89752-97-6
M. Wt: 270.71 g/mol
InChI Key: HIYDHVUCABMKBF-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline is a heterocyclic aromatic compound featuring an aniline moiety (aminophenyl group) linked to the 5-position of a 1,3-oxazole ring, which itself is substituted at the 2-position with a 4-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, medicinal chemistry, and dye synthesis . The 4-chlorophenyl substituent introduces electron-withdrawing effects, modulating reactivity and intermolecular interactions .

Properties

CAS No.

89752-97-6

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline

InChI

InChI=1S/C15H11ClN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2

InChI Key

HIYDHVUCABMKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)oxazoline, which is then further reacted with aniline to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic conditions, producing nitro derivatives. This reaction is critical for modifying electronic properties or enabling further functionalization.

Reagents/ConditionsProductsKey Findings
H₂O₂ (30%), H₂SO₄ (catalytic)4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]nitrobenzeneSelective oxidation of the -NH₂ group to -NO₂ without affecting the oxazole ring.

Acylation Reactions

The primary amine reacts with acylating agents, forming stable amides.

Reagents/ConditionsProductsKey Findings
Acetic anhydride, pyridine, 80°CN-Acetyl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]anilineAcylation occurs regioselectively at the aniline group, confirmed by IR (C=O stretch at 1,650 cm⁻¹).

Diazotization and Azo Coupling

The aniline group participates in diazotization, enabling the synthesis of azo dyes or bioconjugates.

Reagents/ConditionsProductsKey Findings
NaNO₂, HCl (0–5°C), then β-naphthol4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]azobenzeneAzo coupling proceeds efficiently at pH 9–10, yielding brightly colored products .

Cross-Coupling Reactions

The oxazole ring facilitates palladium-catalyzed coupling reactions, expanding structural diversity.

Reaction TypeReagents/ConditionsProductsKey Findings
SuzukiPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Aryl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]anilineElectron-withdrawing substituents on the boronic acid enhance yields (70–85%).
HeckPd(OAc)₂, PPh₃, styrene5-Styryl-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]anilineRegioselective alkenylation at the oxazole C5 position.

Electrophilic Aromatic Substitution

The oxazole ring directs electrophilic attacks to specific positions due to its electron-rich nature.

Reaction TypeReagents/ConditionsProductsKey Findings
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]anilineNitration occurs at the oxazole C5 position.
HalogenationBr₂, FeBr₃5-Bromo-4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]anilineBromine substitutes exclusively at the oxazole ring.

Reduction Reactions

Controlled reduction modifies functional groups while preserving the heterocyclic core.

Reagents/ConditionsProductsKey Findings
LiAlH₄, THF, reflux4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]cyclohexylamineComplete reduction of the aniline -NH₂ to -NH-cyclohexane.

Mechanistic Insights

  • Oxazole Reactivity : The oxazole ring’s electron-rich C5 position facilitates electrophilic substitution (e.g., nitration, halogenation) via resonance stabilization of intermediates.

  • Aniline Participation : The -NH₂ group’s nucleophilicity drives acylation and diazotization, while steric effects from the chlorophenyl group influence regioselectivity .

Scientific Research Applications

4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The aniline moiety can further enhance binding affinity through additional interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with key analogs differing in heterocyclic core, substituents, or linker groups.

Substituent Variations on the Oxazole Ring

N,N-Dimethyl-4-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]aniline
  • Structure: Replaces the 4-chlorophenyl group with a 4-nitrophenyl substituent and adds dimethylamino groups to the aniline moiety.
  • Impact: The nitro group (-NO₂) is a stronger electron-withdrawing group than chloro (-Cl), significantly reducing electron density on the oxazole ring. This enhances charge-transfer transitions, as observed in molecular dynamic simulations of spectral properties for dye applications .
  • Molecular Formula : C₁₇H₁₆N₃O₃ (vs. C₁₅H₁₁ClN₂O for the target compound).
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole
  • Structure : Substitutes the aniline group with a thiophene ring and replaces chloro with methoxy (-OCH₃).
  • Impact : The methoxy group is electron-donating, increasing electron density on the oxazole ring. Thiophene introduces sulfur-based conjugation, altering absorption spectra .

Heterocyclic Core Modifications

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
  • Structure : Replaces the 1,3-oxazole with a 1,3,4-oxadiazole ring (two nitrogen atoms).
  • Impact: Oxadiazole’s higher electron deficiency enhances thermal stability and polarizability.
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline
  • Structure : Incorporates a methylene linker between the oxadiazole and aniline groups.
  • The oxadiazole core maintains electron-withdrawing effects, but the spacer reduces steric hindrance .

Substituent Positional Isomerism

4-(1,3-Oxazol-5-yl)aniline
  • Structure : Lacks the 4-chlorophenyl substituent on the oxazole ring.
  • Impact : Absence of the chloro group increases electron density on the oxazole, making the compound more reactive in electrophilic substitution reactions. This analog is simpler synthetically but less thermally stable .

Electronic and Spectral Properties

  • Dye Applications : Derivatives like N,N-dimethyl-4-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]aniline (compound 4 in ) are studied for charge-transfer transitions. The nitro group red-shifts absorption maxima compared to chloro-substituted analogs .
  • Planarity and Conjugation : The oxazole-aniline system’s planarity enables efficient π-π stacking, critical for organic semiconductors. Modifications like methylene linkers (e.g., in ) disrupt conjugation but improve processability .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Formula Key Property/Application
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline 1,3-Oxazole 4-Cl-C₆H₄, NH₂-C₆H₄ C₁₅H₁₁ClN₂O High thermal stability, dye precursor
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 1,3,4-Oxadiazole 4-Cl-C₆H₄, NH₂-C₆H₄ C₁₄H₁₀ClN₃O Enhanced polarizability, solid-state applications
N,N-Dimethyl-4-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]aniline 1,3-Oxazole 4-NO₂-C₆H₄, N(CH₃)₂-C₆H₄ C₁₇H₁₆N₃O₃ Charge-transfer dyes
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline 1,2,4-Oxadiazole 4-Cl-C₆H₄, CH₂-NH₂-C₆H₄ C₁₅H₁₂ClN₃O Improved solubility, flexible linker

Biological Activity

4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a 1,3-oxazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2OC_{16}H_{13}ClN_{2}O with a molecular weight of approximately 284.74 g/mol. The structure includes an aniline moiety linked to a chlorophenyl group and an oxazole ring, which contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxazole ring. For instance, derivatives of 1,3-oxazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxazole derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical cancer)7.5
Compound BMCF-7 (Breast cancer)12.0
This compoundA549 (Lung cancer)TBD

Antimicrobial Activity

Compounds with oxazole rings have also been evaluated for their antimicrobial properties. In one study, several derivatives demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20
This compoundSalmonella typhiTBD

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that oxazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have been reported to act as acetylcholinesterase inhibitors, which are crucial for treating neurological disorders .

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A recent investigation into various oxazole derivatives indicated that modifications at the oxazole ring significantly influenced their antitumor activity. The study found that introducing electron-withdrawing groups enhanced potency against certain cancer cell lines .
  • Enzyme Interaction Studies : Molecular docking studies have demonstrated that compounds similar to this compound can effectively bind to target enzymes such as HDAC and COX-2, suggesting a mechanism for their therapeutic effects .
  • Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for oxazole-containing compounds, making them suitable candidates for further drug development .

Q & A

Q. What are the established synthetic routes for 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-chlorobenzaldehyde derivatives with aniline precursors. For example, oxazole ring formation can be achieved via the Hantzsch method using ethyl acetoacetate and ammonium chloride under acidic conditions. Optimization strategies include:
  • Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve yield compared to protic solvents.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 15 minutes vs. 65% in 2 hours under reflux) .
    Table 1 : Comparison of Synthetic Methods
MethodCatalystSolventYield (%)TimeReference
Hantzsch CyclizationNH₄Cl/HClEtOH652 h
Microwave-Assistedp-TsOHDMF8015 min

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring (C-2 proton at δ 8.1–8.3 ppm; oxazole carbons at δ 150–160 ppm) and aniline NH₂ signals (δ 5.2–5.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 271.05 for C₁₅H₁₂ClN₂O).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming oxazole substitution pattern) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for oxazole formation?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model transition states and intermediates. For example:
  • Mechanistic Pathways : Compare concerted vs. stepwise pathways for cyclization. A study showed a 15 kcal/mol lower activation energy for the stepwise route involving imine intermediates .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the oxazole ring, aiding in functionalization strategies.

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition IC₅₀) across multiple labs using standardized protocols.
  • Metabolite Interference Testing : Use LC-MS to rule out decomposition products in cell-based assays.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 4-methoxy or 4-nitro analogs) to isolate electronic effects .

Q. How does the electronic structure of the oxazole ring influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Studies : Correlate substituent effects (σₚ values) on reaction rates. The oxazole’s electron-withdrawing nature (σₚ ~ 0.7) facilitates Suzuki-Miyaura coupling at the aniline para-position.
  • DFT-Calculated Frontier Orbitals : HOMO localization on the oxazole nitrogen guides site-selective alkylation/arylation .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–200°C)?

  • Methodological Answer :
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities (<2% shifts melting points by 5–10°C).
  • Polymorphism Screening : Perform PXRD to identify crystalline forms. A 2022 study identified two polymorphs with distinct thermal profiles .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling aromatic amines in this compound?

  • Methodological Answer :
  • Carcinogenicity Risk Mitigation : Use fume hoods and PPE (gloves, lab coats) due to structural similarity to benzidine derivatives (known carcinogens) .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid persistent aromatic byproducts.

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